1-Methyl-2,3-diphenyl-1H-pyrrole
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Overview
Description
1-Methyl-2,3-diphenyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of two phenyl groups and a methyl group attached to the pyrrole ring. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-diphenyl-1H-pyrrole can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Commercially, pyrroles can be prepared by fractional distillation of coal tar or by passing furan, ammonia, and water vapor over an alumina catalyst at high temperatures . For N-substituted pyrroles, replacing ammonia with an amine in this process yields the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolidines or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrroles into pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles to form substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base.
Major Products:
Oxidation: Pyrrolidines and other oxidized derivatives.
Reduction: Pyrrolidines.
Substitution: N-substituted pyrroles.
Scientific Research Applications
1-Methyl-2,3-diphenyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3-diphenyl-1H-pyrrole involves its interaction with molecular targets and pathways. Pyrroles can inhibit enzymes, bind to receptors, and interfere with cellular processes. The exact mechanism depends on the specific biological activity being studied. For example, pyrroles may inhibit protein kinases or interact with DNA .
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione:
3-Methyl-1H-pyrrole-2,5-dione: Another derivative with distinct chemical properties.
3,4-Dimethyl-1H-pyrrole-2,5-dione: Exhibits different reactivity compared to 1-Methyl-2,3-diphenyl-1H-pyrrole.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
114325-24-5 |
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Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-methyl-2,3-diphenylpyrrole |
InChI |
InChI=1S/C17H15N/c1-18-13-12-16(14-8-4-2-5-9-14)17(18)15-10-6-3-7-11-15/h2-13H,1H3 |
InChI Key |
WHFXOWBJSCWJBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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